

Technical Monograph: Diethylphosphinic Chloride (DEPC)

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Compound of Interest

Compound Name: Diethylphosphinic chloride

CAS No.: 1112-37-4

Cat. No.: B073051

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CAS: 1112-37-4 Formula: $(C_2H_5)_2P(O)Cl$ Molecular Weight: 140.55 g/mol

Executive Summary & Molecular Identity

Diethylphosphinic chloride (DEPC) is a specialized organophosphorus electrophile serving as a critical intermediate in the synthesis of phosphinates, phosphine oxides, and peptide coupling agents. Unlike its P(III) analog (diethylchlorophosphine), DEPC features a phosphorus atom in the oxidation state (V), stabilized by a phosphoryl group (P=O).

This structural configuration imparts a unique reactivity profile: while the P-Cl bond is highly susceptible to nucleophilic attack (making it an excellent phosphorylating agent), the ethyl groups provide steric modulation that dampens the explosive reactivity seen in lower homologs like dimethylphosphinic chloride.

Structural Characteristics[1][2][3][4][5]

- Geometry: Distorted Tetrahedral (C_{3v} symmetry approximation).
- Key Functional Groups: Phosphoryl (P=O) and Chlorophosphino (P-Cl).
- Polarity: Highly polar due to the P=O dipole and P-Cl bond polarization.

Critical Physical Properties

The following data aggregates experimentally verified constants. Note the significant variance in boiling points reported in literature; this is often due to thermal decomposition at atmospheric pressure. Vacuum distillation is the only recommended purification method.

Property	Value	Condition / Note
Physical State	Liquid	Colorless to pale yellow; acrid odor (HCl-like).
Boiling Point	233°C (Extrapolated)	Do not distill at atm. Decomposes.
Boiling Point (Vac)	105–110°C	@ 15–20 mmHg (Recommended range).
Density	1.080 g/cm ³	@ 25°C.
Refractive Index	= 1.4688	High index due to P-polarizability.
Flash Point	95°C	Closed Cup. Combustible.
Solubility	Reacts violently	Water, Alcohols, Amines.
Solubility	Soluble (Inert)	DCM, THF (anhydrous), Toluene, Chloroform.

Reactivity Profile & Hydrolysis Kinetics[6]

DEPC acts as a "hard" electrophile. The phosphorus center is electron-deficient, primed for attack by "hard" nucleophiles (oxygen, nitrogen).

The Hydrolysis Cascade

The most critical handling parameter for DEPC is its moisture sensitivity. Upon contact with water, it undergoes rapid hydrolysis to diethylphosphinic acid (DEPA) and hydrochloric acid. This reaction is exothermic and autocatalytic, as the generated HCl can protonate the phosphoryl oxygen, increasing electrophilicity.

Mechanism:

- Nucleophilic Attack: Water attacks the P(V) center opposite the Cl (S_N2-like @ P).
- Transition State: Formation of a trigonal bipyramidal intermediate.
- Elimination: Expulsion of the chloride leaving group.



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Figure 1: Hydrolysis pathway of DEPC. Note that the formation of HCl accelerates degradation if not vented or neutralized.

Spectroscopic Fingerprinting (QC Standards)

For researchers verifying purity, ³¹P NMR is the gold standard, followed by FT-IR to detect hydrolysis products.

Nuclear Magnetic Resonance (³¹P NMR)

- Solvent: CDCl₃ (Must be stored over 4Å Molecular Sieves).
- Standard: 85% H₃PO₄ (External, 0 ppm).
- Chemical Shift ():
 - +65 to +75 ppm (Singlet).
 - Note: This is downfield relative to triethylphosphine oxide (~48 ppm) due to the electronegative chlorine atom deshielding the phosphorus nucleus.
 - Impurity Alert: A signal appearing upfield at ~50-60 ppm often indicates hydrolysis to Diethylphosphinic Acid (DEPA).

Infrared Spectroscopy (FT-IR)

The P=O stretch is the diagnostic band.^[1] Hydrolysis causes a distinct shift due to hydrogen bonding.

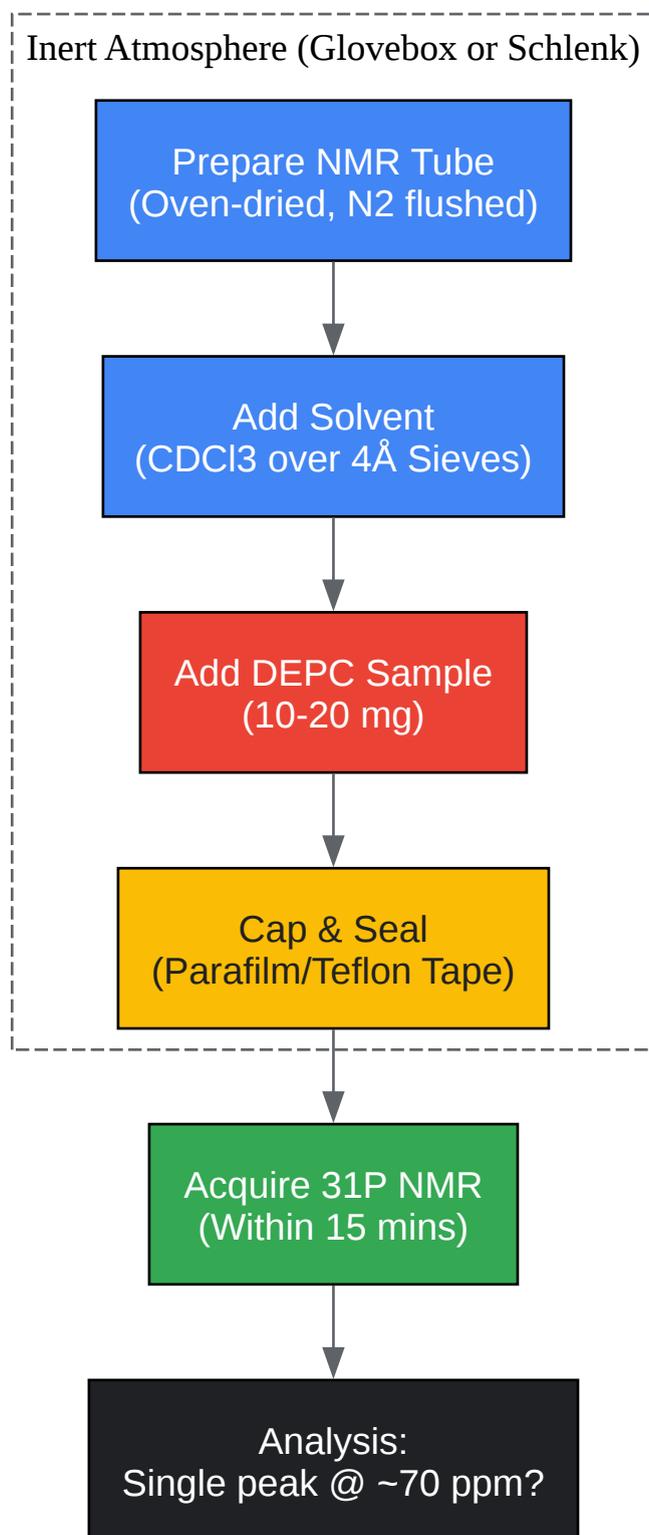
Vibration Mode	Frequency (cm ⁻¹)	Intensity	Status
P=O ^[2] Stretch	1215	Strong	Pure DEPC
P-Cl Stretch	513	Medium/Strong	Pure DEPC
P=O (H-bonded)	1146	Broad	Hydrolyzed (DEPA)
P-OH Stretch	950	Broad	Hydrolyzed (DEPA)

Handling & Quality Control Protocol

Safety Warning: DEPC is corrosive and a lachrymator. All operations must occur in a fume hood.

The "Inert Sampling" Workflow

To obtain an accurate NMR spectrum without hydrolyzing the sample during preparation, follow this strict protocol.



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Figure 2: Quality Control workflow to prevent atmospheric hydrolysis artifacts in spectral data.

Storage

- Container: Schlenk flask or Teflon-sealed glass vial.
- Atmosphere: Argon or Nitrogen.
- Temp: 2–8°C (Refrigeration slows disproportionation/hydrolysis).

Applications in Drug Development[3][8] Peptide Coupling (Mixed Anhydride Method)

DEPC is a precursor to mixed anhydrides used in peptide synthesis. It reacts with N-protected amino acids to form a reactive intermediate that is less prone to racemization than traditional acid chlorides.

- Mechanism: The carboxylic acid attacks the DEPC to form a phosphinic-carboxylic mixed anhydride. This intermediate is then attacked by the amine of the second amino acid.
- Advantage: The byproduct (diethylphosphinic acid) is water-soluble and easily removed during workup.

Flame Retardants & Bio-isosteres

In medicinal chemistry, the diethylphosphinyl group is often explored as a transition-state mimic for hydrolysis enzymes (e.g., protease inhibitors) due to the tetrahedral geometry of the phosphorus atom mimicking the tetrahedral carbon intermediate of amide hydrolysis.

References

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Sources

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- 2. Full text of "DTIC ADA470771: Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part 3" [[archive.org](#)]
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